molecular formula C10H8ClN3 B11976333 6-Chloro-5-phenylpyrimidin-4-amine CAS No. 3974-20-7

6-Chloro-5-phenylpyrimidin-4-amine

Cat. No.: B11976333
CAS No.: 3974-20-7
M. Wt: 205.64 g/mol
InChI Key: SLTKLMFYACILQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-phenylpyrimidin-4-amine is a pyrimidine derivative characterized by a chlorine atom at position 6, a phenyl group at position 5, and an amine group at position 2. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions. This compound’s structure allows for modifications at the 2-, 4-, 5-, and 6-positions, enabling tailored physicochemical and biological properties .

Properties

CAS No.

3974-20-7

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

6-chloro-5-phenylpyrimidin-4-amine

InChI

InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

InChI Key

SLTKLMFYACILQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-phenylpyrimidin-4-amine typically involves the chlorination of 5-phenylpyrimidin-4-amine. One common method includes the use of Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups . Another approach involves the oxidation of 6-methylpyrimidyl-2,4(1H,3H)-dione followed by hydrogen chlorination at the 5-position .

Industrial Production Methods

For industrial production, the method involving 6-methylpyrimidyl-2,4(1H,3H)-dione as the initial raw material is preferred due to its simplicity, stability, and high yield. This method is suitable for large-scale production and involves oxidation, chlorination, and condensation steps .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups on the pyrimidine ring.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Substituent Effects on Physical and Chemical Properties

The substitution pattern on the pyrimidine ring significantly influences molecular properties. Below is a comparative analysis with structurally related compounds:

Table 1: Substituent Comparison and Key Properties
Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Reference
6-Chloro-5-phenylpyrimidin-4-amine Cl (6), Ph (5), NH₂ (4) 231.67 g/mol Base compound; potential intermediate
6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine Cl (6), NO₂ (5), NMePh (4) 318.74 g/mol Nitro group enhances reactivity; precursor to diamines
4-Chloro-6-methoxy-2-Methylpyrimidin-5-amine Cl (4), OMe (6), Me (2), NH₂ (5) 187.63 g/mol Methoxy group increases solubility
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (6), I (5), SMe (2), NH₂ (4) 326.55 g/mol Iodo and SMe groups alter lipophilicity
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine F (2-Ph), EtO (4-Ph), Me (6), NH₂ (4) 483.00 g/mol Fluorophenyl and ethoxy groups influence crystal packing
Key Observations:
  • Electron-Withdrawing Groups (e.g., NO₂, Cl): The nitro group in 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine increases electrophilicity at the 5-position, making it a precursor for diamine synthesis .
  • Methoxy vs. Chlorine : The methoxy group in 4-chloro-6-methoxy-2-methylpyrimidin-5-amine improves water solubility compared to chloro-substituted analogues, which are typically more lipophilic .

Structural and Crystallographic Differences

Crystal structures of pyrimidine derivatives reveal how substituents influence intermolecular interactions:

Table 2: Hydrogen Bonding and Crystal Packing
Compound Name Hydrogen Bonding Patterns π-π Interactions (Å) Reference
This compound N–H···N (intramolecular) 3.69–3.83 (pyrimidine-Ph)
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine N–H···N, C–H···O (intermolecular) 3.69 (pyrimidine-pyrimidine)
N-(4-fluorophenyl)-5-{[(4-fluorophenyl)imino]methyl}-6-methyl-2-phenylpyrimidin-4-amine N–H···N, C–H···F Not reported
Key Observations:
  • Fluorine Substituents : Fluorophenyl groups (e.g., in ) participate in C–H···F interactions, stabilizing crystal lattices.
  • Ethoxy Groups : Ethoxy substituents facilitate C–H···O hydrogen bonds, contributing to dimer formation .
  • Chlorine vs. Methyl : Chlorine’s electronegativity promotes stronger N–H···N bonds compared to methyl groups, affecting solubility and melting points .
Key Observations:
  • Pd Catalysis : Used for introducing aryl groups (e.g., phenyl) at the 5-position .
  • Nitration : Requires careful control to avoid over-oxidation .
  • Methoxylation : Alkaline conditions (e.g., NaOMe) are effective for substituting chlorine with methoxy groups .

Biological Activity

6-Chloro-5-phenylpyrimidin-4-amine (C10H8ClN3) is a pyrimidine derivative that has garnered attention for its potential biological activities, including anticancer and anti-inflammatory properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C10H8ClN3
  • SMILES : C1=CC=C(C=C1)C2=C(N=CN=C2Cl)N
  • InChI : InChI=1S/C10H8ClN3/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

  • Anticancer Activity :
    • A study indicated that derivatives of pyrimidine compounds, including this compound, showed significant cytotoxic effects against several cancer cell lines such as HeLa and AGS. The IC50 values for these compounds were noted to be in the range of 53.02 µM for gastric adenocarcinoma cells .
  • Anti-inflammatory Effects :
    • Similar compounds within the pyrimidine class have been reported to inhibit COX-2 activity, a key enzyme in the inflammatory process. The IC50 values for inhibition were comparable to standard anti-inflammatory drugs like celecoxib .

Case Study 1: Anticancer Efficacy

A recent investigation into the cytotoxicity of 6-Chloro derivatives revealed that modifications in the pyrimidine structure significantly enhanced their anticancer properties. For instance, a derivative demonstrated an IC50 value of 53.02 µM against AGS cells, indicating promising potential for further development as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory capabilities of pyrimidine derivatives similar to this compound. The findings suggested that these compounds could effectively suppress COX-2 activity with IC50 values around 0.04 μmol, suggesting their potential as therapeutic agents in managing inflammation .

Data Tables

Biological Activity Cell Line/Target IC50 Value (µM) Reference
AnticancerAGS53.02
Anti-inflammatoryCOX-20.04

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that the presence of electron-withdrawing groups like chlorine at specific positions on the pyrimidine ring enhances biological activity. The modification of substituents can lead to improved potency against cancer cells and inflammatory pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.